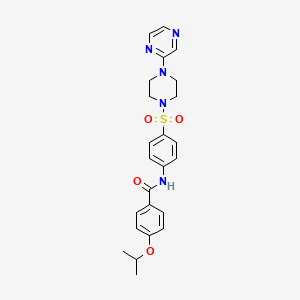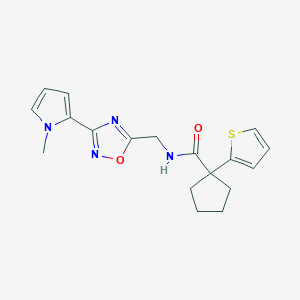![molecular formula C19H20N4O3 B2973661 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanehydrazide CAS No. 518018-74-1](/img/structure/B2973661.png)
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanehydrazide is a chemical compound that has gained significant attention in scientific research. This compound has unique properties that make it an ideal candidate for various applications in the field of medicine and biotechnology.
Applications De Recherche Scientifique
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanehydrazide has been extensively studied for its potential applications in various fields of science. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit anticancer, antitumor, and antiviral activities. It has also been studied for its potential use as an antibacterial and antifungal agent.
Mécanisme D'action
The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanehydrazide is not completely understood. However, studies have shown that this compound acts by inhibiting the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also induces apoptosis, which is a programmed cell death mechanism.
Biochemical and physiological effects:
The biochemical and physiological effects of (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanehydrazide vary depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to have antioxidant and anti-inflammatory effects. At higher concentrations, it exhibits cytotoxic and apoptotic effects on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanehydrazide in lab experiments is its high potency and selectivity towards cancer cells. It also has low toxicity towards healthy cells, making it an ideal candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanehydrazide. One of the significant areas of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another area of research is the identification of new targets and pathways that can be targeted by (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanehydrazide for the treatment of various diseases. Additionally, further studies are needed to investigate the potential of this compound as a diagnostic tool for cancer detection and monitoring.
Méthodes De Synthèse
The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanehydrazide involves the reaction of 3,4-dimethoxybenzaldehyde and (E)-3-(1H-benzo[d]imidazol-1-yl)prop-2-en-1-one in the presence of hydrazine hydrate. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography.
Propriétés
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-25-17-8-7-14(11-18(17)26-2)12-21-22-19(24)9-10-23-13-20-15-5-3-4-6-16(15)23/h3-8,11-13H,9-10H2,1-2H3,(H,22,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGURGQXSLJHASU-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2973585.png)
![2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2973588.png)
![(Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2973589.png)
![7-allyl-1-ethyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2973590.png)




![2-[4-(Dimethylsulfamoyl)phenyl]acetic acid](/img/structure/B2973599.png)

